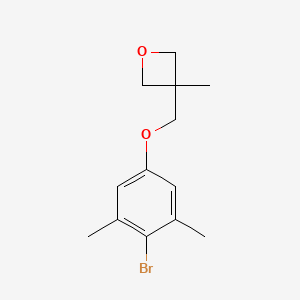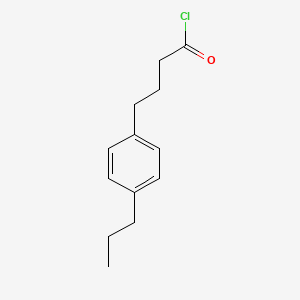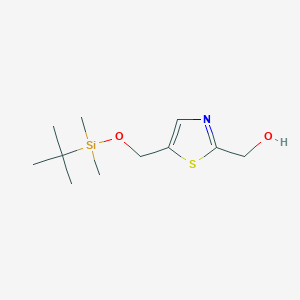
5,6-Dichloropicolinamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antitumor Activity
- Apoptosis Induction in Cancer Cells : Dichloroacetate (DCA), structurally related to 5,6-Dichloropicolinamide, has been shown to promote apoptosis in endometrial cancer cell lines through a mitochondrial-regulated mechanism. This suggests its potential as a therapeutic agent for treating cancer (Wong et al., 2008).
Environmental Impact and Degradation
- Herbicide Degradation and Groundwater Pollution : The degradation product of dichlorobenzonitrile, 2,6-dichlorobenzamide, a compound related to this compound, has been studied for its environmental persistence and potential to contaminate groundwater. This research highlights the importance of understanding the environmental fate of such compounds (Björklund et al., 2011).
Molecular Structure and Spectroscopy Analysis
- Structural and Spectroscopy Analysis : Studies have been conducted on the molecular structure, spectroscopy (FT-IR, FT-Raman), and thermodynamic parameters of 2,6-dichlorobenzamide. These investigations provide insights into the chemical characteristics and potential applications of compounds related to this compound (Tao et al., 2016).
Insecticidal Agents
- Development of Pesticidal Agents : Research on oxime sulfonate derivatives of 2'(2',6')-(Di)chloropicropodophyllotoxins, including compounds structurally related to this compound, has shown promising insecticidal activity. This suggests potential applications in developing new pesticides based on these compounds (Wang et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
5,6-dichloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-3-1-2-4(6(9)11)10-5(3)8/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWCOJDHGJUTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1407737.png)



![1,7-Diazaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B1407743.png)






![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)